An In-Depth Technical Guide to 2,4-Dichloro-5-nitroanisole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2,4-Dichloro-5-nitroanisole: Synthesis, Properties, and Applications
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Dichloro-5-nitroanisole (CAS No. 85829-14-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's physicochemical properties, outlines a detailed synthesis protocol, discusses its applications, and provides essential safety and handling information.
Core Compound Identification and Physicochemical Profile
2,4-Dichloro-5-nitroanisole is a substituted aromatic compound whose structure incorporates a methoxy group, two chlorine atoms, and a nitro group, making it a valuable precursor for further chemical modification.
CAS Number: 85829-14-7[1][2][3][4]
IUPAC Name: 1,5-dichloro-2-methoxy-4-nitrobenzene[4]
Synonyms: 2,4-dicloro-5-nitroanisole[4]
Physicochemical Properties
Precise experimental data for the melting and boiling points of 2,4-Dichloro-5-nitroanisole are not widely reported in public literature. However, its properties can be estimated through computational models and comparison with structurally similar compounds. Commercial suppliers typically provide a Certificate of Analysis (COA) with batch-specific data upon request.[1][2]
| Property | Value / Information | Source |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1][4] |
| Molecular Weight | 222.03 g/mol | [2][3][4] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |
| Melting Point | Data not available. (For comparison, 2-Chloro-5-nitroanisole: 81-83°C) | [5] |
| Boiling Point | Data not available. (For comparison, 2-Nitroanisole: 273-277°C) | [6][7] |
| Solubility | Expected to be insoluble in water; soluble in organic solvents like acetone, chloroform, and ethyl acetate. | Inferred from related compounds[5][7] |
| Purity (Commercial) | ≥ 98.0% | [1] |
| Computed XLogP3 | 2.8 | [4] |
| Computed Topological Polar Surface Area | 55.1 Ų | [4] |
Synthesis of 2,4-Dichloro-5-nitroanisole
The primary route for synthesizing 2,4-Dichloro-5-nitroanisole is through the electrophilic nitration of its precursor, 2,4-dichloroanisole.[1][3] The electron-donating methoxy group activates the aromatic ring, while the existing chlorine atoms act as ortho-para directors. The nitro group is directed to the position that is ortho to the methoxy group and meta to both chlorine atoms.
Causality in Experimental Design
The choice of a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Temperature control is paramount; exothermic nitration reactions can lead to the formation of dinitro byproducts and increase safety risks if not properly managed. The work-up procedure involving quenching on ice and washing is designed to remove excess acid and purify the crude product.
Representative Experimental Protocol
The following protocol is a representative procedure adapted from the well-established nitration of structurally similar dichlorinated aromatic compounds.[8] Researchers should perform their own optimizations.
Step 1: Reaction Setup
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 2,4-dichloroanisole (1.0 mole equivalent).
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Add concentrated sulfuric acid (e.g., ~2 parts by weight relative to the starting material) to the flask.
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Cool the mixture to 0-5°C in an ice-salt bath.
Step 2: Preparation of Nitrating Mixture
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In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 mole equivalent) to concentrated sulfuric acid (~1 part by weight) while cooling in an ice bath.
Step 3: Nitration Reaction
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Slowly add the prepared nitrating mixture to the stirred solution of 2,4-dichloroanisole via the dropping funnel over 1-2 hours.
-
Critically maintain the internal reaction temperature below 10°C throughout the addition.
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After the addition is complete, allow the reaction to stir at a low temperature (e.g., 5-10°C) for an additional 2-3 hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.
-
To remove residual acids, the crude product can be melted under hot water, stirred, cooled to re-solidify, and the water decanted. Repeat this process.
-
Dry the resulting solid product, typically a yellowish crystalline material, under vacuum.
Step 5: Purification (Optional)
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Caption: Logical Synthetic Pathway from 2,4-Dichloro-5-nitroanisole.
Analytical Characterization
The identity and purity of 2,4-Dichloro-5-nitroanisole are typically confirmed using a combination of chromatographic and spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, and a singlet around 4.0 ppm for the methoxy (-OCH₃) protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
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Infrared (IR) Spectroscopy: Used to identify functional groups. Characteristic peaks would include strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group (NO₂), respectively, and C-O stretching for the anisole ether group.
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Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound, typically showing a purity of ≥98.0% for commercial grades. [1]
Caption: Standard Analytical Workflow for Compound Verification.
Safety, Handling, and Toxicology
A specific Material Safety Data Sheet (MSDS) for 2,4-Dichloro-5-nitroanisole is not widely available. However, based on extensive data for structurally related compounds such as other nitroanisoles and chloro-nitro aromatics, a reliable safety profile can be constructed.
Hazard Classification (Inferred)
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Acute Toxicity: Likely harmful if swallowed (corresponds to GHS Acute Toxicity, Oral, Category 4). [6][9]* Carcinogenicity: Some isomers, like 2-nitroanisole, are classified as possibly carcinogenic to humans (IARC Group 2B). [6][10]Therefore, this compound should be handled as a potential carcinogen.
-
Skin/Eye Irritation: Expected to cause skin and eye irritation. [2]* Aquatic Toxicity: Many related compounds are toxic to aquatic life with long-lasting effects. [4][10]
Recommended Handling Procedures
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield. [6] * Clothing: Wear a lab coat and other protective clothing to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [6][10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases. [10]* Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. [6]Dispose of waste in accordance with local, state, and federal regulations. The compound should not be allowed to enter drains or the environment. [4][6]
Conclusion
2,4-Dichloro-5-nitroanisole is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and functional materials. Its synthesis via electrophilic nitration is straightforward, though requires careful control of reaction conditions. While specific experimental data on its physical properties are sparse, its chemical reactivity and safety profile can be reliably understood from its structure and comparison with analogous compounds. Proper adherence to safety protocols is essential when handling this compound.
References
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Alachem Co., Ltd. (n.d.). 85829-14-7 | 2,4-Dichloro-5-nitroanisole. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 2,4-Dichloro-5-nitroanisole. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 5, 2026, from [Link]
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PrepChem. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved January 5, 2026, from [Link]
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloroanisole, 99%. Retrieved January 5, 2026, from [Link]
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Current Topics in Medicinal Chemistry. (n.d.). Bentham Science Publishers. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 2-Nitroanisole. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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